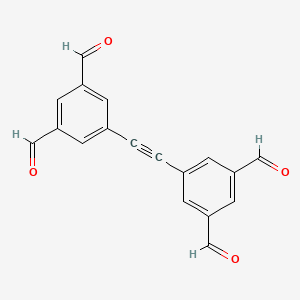

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is the synthesis of Covalent Organic Frameworks (COFs) . It acts as a diphenylacetylene ligand featuring four aldehyde groups . COFs are a class of porous materials with potential applications in gas storage, catalysis, and sensing .

Mode of Action

5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde interacts with its targets through covalent bonding . For example, it reacts with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages .

Biochemical Pathways

The compound is involved in the synthesis of porous organic cages . These cages, formed through the reaction of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde with other compounds, can lead to variations in pore sizes

Result of Action

The result of the action of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is the formation of porous materials with potential applications in various fields . For instance, it is employed in the synthesis of dumbbell-shaped macro-cages, which showcase a triphenylacetylene core at the center . This enables unrestricted rotation of each end of the dumbbells, making it promising for application in molecular motor research .

Análisis Bioquímico

Biochemical Properties

5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is known to react with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, leading to variations in pore sizes . The compound is also employed in the synthesis of dumbbell-shaped macro-cages, cooperating with tri-topic amines and di-topic aldehydes .

Molecular Mechanism

The molecular mechanism of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde involves its reaction with other compounds to form complex structures. For example, it reacts with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages .

Metabolic Pathways

Its role in the synthesis of COFs and porous organic cages suggests potential involvement in related metabolic pathways .

Métodos De Preparación

The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde involves the reaction of 3,5-diformylphenylacetylene with benzene-1,3-dicarbaldehyde under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve consistent quality and quantity.

Análisis De Reacciones Químicas

5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It reacts with amines to form imines, which can further undergo cyclization to form complex structures.

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include cyclohexane-1,2-diamine for condensation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include trigonal prism cages, truncated tetrahedron cages, and dumbbell-shaped macro-cages .

Aplicaciones Científicas De Investigación

Organic Synthesis

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to form covalent organic frameworks (COFs) and porous organic cages (POCs) makes it particularly valuable in:

- Covalent Organic Frameworks (COFs): These are crystalline materials with well-defined pores that can be used for gas storage, separation processes, and catalysis. The structural integrity and tunable pore sizes of COFs allow for selective adsorption of gases or small molecules.

- Porous Organic Cages (POCs): POCs are discrete cage-like molecules with defined cavities that can encapsulate guest molecules. They are utilized in drug delivery systems and as catalysts for various chemical reactions.

Material Science

The unique properties of this compound enable its use in developing advanced materials with specific functionalities:

- Nanomaterials: The compound can be incorporated into nanostructured materials, enhancing their mechanical properties and thermal stability.

- Polymer Chemistry: It can act as a cross-linking agent or a monomer in polymer synthesis, leading to the development of new polymeric materials with tailored properties.

Biological Research

While research on the biological activity of this compound is limited, its structural properties suggest potential applications in medicinal chemistry:

- Antimicrobial and Anticancer Activities: Compounds with similar structures often exhibit interesting biological properties. Further studies could elucidate the specific biological effects and mechanisms of this compound.

Comparación Con Compuestos Similares

Similar compounds to 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde include:

5,5’-(Ethyne-1,2-diyl)diisophthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

5,5’-(Ethyne-1,2-diyl)diisophthalic acid dimethyl sulfoxide tetrasolvate: A solvated form with dimethyl sulfoxide molecules.

The uniqueness of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde lies in its four aldehyde groups, which provide high reactivity and versatility in forming complex structures for various applications .

Actividad Biológica

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde, also known as diphenylacetylene dialdehyde, is a compound with significant potential in various fields due to its unique structural properties. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H10O4

- Molecular Weight : 298.27 g/mol

- Structural Features : The compound consists of two isophthalaldehyde units linked by an ethyne (acetylene) group. This unique structure provides a basis for its reactivity and potential applications in organic synthesis and materials science.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, its structural characteristics suggest several promising applications in medicinal chemistry and material sciences. Compounds with similar structures often exhibit interesting biological properties, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Potential : There is a growing interest in compounds that can inhibit tumor growth or induce apoptosis in cancer cells.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its interactions may involve:

- Hydrogen Bonding : This could facilitate interactions with biological macromolecules.

- π–π Stacking : Essential for stability and functionality in materials derived from such compounds.

Synthesis and Applications

The primary synthetic route for this compound involves the Sonogashira–Hagihara cross-coupling reaction. This method utilizes dimethyl 5-ethynylisophthalate and dimethyl 5-iodoisophthalate as starting materials. The reaction proceeds under specific conditions to yield the desired product:

- Reactants : Dimethyl 5-ethynylisophthalate and dimethyl 5-iodoisophthalate.

- Conditions : The reaction typically requires a palladium catalyst and a base.

- Purification : The product can be purified through crystallization techniques.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two isophthalaldehyde units linked by an ethyne group | High potential for forming complex structures and polymers |

| Dimethyl 5-ethynylisophthalate | Contains an ethynyl group but lacks aldehyde functionality | Primarily used as a precursor in synthetic reactions |

| Dimethyl 5-iodoisophthalate | Contains iodine substituent; used in coupling reactions | Iodine enhances reactivity but does not possess ethyne linkage |

Case Studies and Research Findings

Though specific studies on the biological activity of this compound are scarce, analogous compounds have been investigated extensively. For instance:

- Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens.

- Anticancer Research : Studies have shown that related aldehydes can induce apoptosis in cancer cell lines through various biochemical pathways.

Future Directions

Further research is necessary to elucidate the specific biological effects and mechanisms of action for this compound. Potential areas of exploration include:

- Detailed interaction studies with biological targets.

- Investigation of its efficacy as an antimicrobial or anticancer agent.

- Development of new materials based on this compound for biomedical applications.

Propiedades

IUPAC Name |

5-[2-(3,5-diformylphenyl)ethynyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-9-15-3-13(4-16(7-15)10-20)1-2-14-5-17(11-21)8-18(6-14)12-22/h3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPAXGOJPFTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.